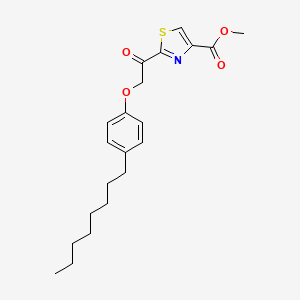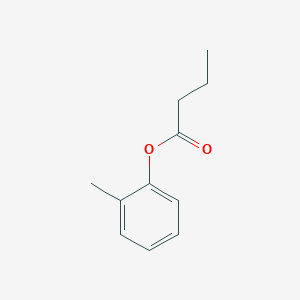
4-(Methoxymethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxymethyl group in the 4-position of the bipiperidine structure adds unique chemical properties to this compound, making it of interest for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Another approach involves the use of protecting groups to selectively functionalize the piperidine ringThe Boc group is then removed under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted piperidines
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction . It may also inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxymethyl)-1,4’-bipyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
4-(Methoxymethyl)-1,4’-bipyridine: Contains a pyridine ring, which imparts different electronic properties and reactivity.
4-(Methoxymethyl)-1,4’-bipiperazine: Features a piperazine ring, which can form different hydrogen bonding interactions and has distinct biological activity.
Uniqueness
4-(Methoxymethyl)-1,4’-bipiperidine is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-4-8-14(9-5-11)12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 |
Clave InChI |
JPBYTWZNZNXZMY-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCN(CC1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)






![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)




